molecular formula C18H19NO5 B4298316 3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid

3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid

Cat. No.: B4298316
M. Wt: 329.3 g/mol
InChI Key: BCARMDFIWROATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a methoxyphenyl group, a phenoxyacetyl group, and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:

    Starting Materials: 4-methoxybenzaldehyde, phenoxyacetic acid, and an appropriate amine.

    Step 1: Formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with the amine.

    Step 2: Reduction of the Schiff base to form the corresponding amine.

    Step 3: Acylation of the amine with phenoxyacetic acid to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of acid or base catalysts to accelerate the reaction.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanol.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Therapeutic Effects: It may interfere with specific biochemical pathways, leading to therapeutic outcomes such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid
  • 3-(4-methoxyphenyl)-3-[(acetyl)amino]propanoic acid
  • 3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]butanoic acid

Uniqueness

3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-14-9-7-13(8-10-14)16(11-18(21)22)19-17(20)12-24-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARMDFIWROATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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